molecular formula C18H24N2O3 B6798642 5-[2-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)-2-oxoethyl]piperidin-2-one

5-[2-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)-2-oxoethyl]piperidin-2-one

Cat. No.: B6798642
M. Wt: 316.4 g/mol
InChI Key: QELIEIIOCANWAI-UHFFFAOYSA-N
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Description

5-[2-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)-2-oxoethyl]piperidin-2-one is a complex organic compound that features a benzazepine core, a piperidinone ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)-2-oxoethyl]piperidin-2-one typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as a substituted phenethylamine. This step often requires acidic or basic conditions to facilitate the ring closure.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl group on the benzazepine ring. This can be achieved using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Piperidinone Ring: The piperidinone ring is typically introduced through a nucleophilic substitution reaction. This involves reacting the benzazepine derivative with a piperidinone precursor under conditions that promote nucleophilic attack, such as in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinone ring, where various nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group in the piperidinone ring can produce piperidinol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the benzazepine and piperidinone rings.

Mechanism of Action

The mechanism of action of 5-[2-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)-2-oxoethyl]piperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzazepine core is known to bind to dopamine receptors, potentially modulating neurotransmitter activity. The methoxy group can enhance binding affinity and selectivity, while the piperidinone ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)-2-oxoethyl]piperidin-2-one lies in its combination of a benzazepine core with a piperidinone ring and a methoxy group. This specific arrangement of functional groups provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-[2-(7-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)-2-oxoethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-15-6-7-16-14(11-15)4-2-3-9-20(16)18(22)10-13-5-8-17(21)19-12-13/h6-7,11,13H,2-5,8-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELIEIIOCANWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CCCC2)C(=O)CC3CCC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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